2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one
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Overview
Description
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is an organic compound with the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core. It is also referred to as 7-deazaguanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
4-Amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar pyrrolo-pyrimidine core and exhibits comparable biological activities.
2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine: Another structurally related compound with potential therapeutic applications.
Uniqueness: 2-Amino-4-hydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one is unique due to its specific substitution pattern
Properties
CAS No. |
91184-34-8 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-amino-5,6-dihydro-3H-pyrrolo[3,4-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C6H6N4O2/c7-6-9-3-2(4(11)10-6)1-8-5(3)12/h1H2,(H,8,12)(H3,7,9,10,11) |
InChI Key |
BYFPJRGDCJUKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=C(NC2=O)N |
Origin of Product |
United States |
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